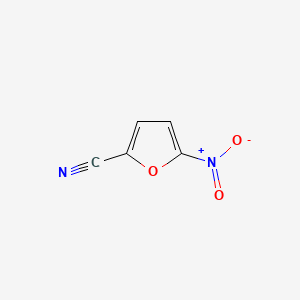

5-Nitro-2-furonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJNJLFQOODDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207731 | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-82-5 | |

| Record name | 5-Nitro-2-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furonitrile from Furfural

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Nitro-2-furonitrile, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the bio-based platform chemical, furfural. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the process to aid in research and development.

Synthetic Strategy Overview

The synthesis of this compound from furfural is a multi-step process that addresses the chemical sensitivities of the furan ring and the aldehyde functional group. The overall strategy involves:

-

Protection of the Aldehyde Group: The aldehyde group of furfural is first protected as a diacetate to prevent its oxidation during the subsequent nitration step.

-

Nitration of the Furan Ring: The furan ring of furfural diacetate is nitrated at the 5-position using a nitrating agent, typically acetyl nitrate generated in situ.

-

Deprotection (Hydrolysis): The diacetate protecting group is removed to yield 5-nitrofurfural.

-

Conversion to the Nitrile: The aldehyde group of 5-nitrofurfural is then converted to a nitrile, yielding the final product, this compound.

This guide will detail the experimental procedures for each of these critical stages.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including typical yields and reaction conditions.

Table 1: Synthesis of Furfural Diacetate

| Parameter | Value | Reference |

| Reactants | Furfural, Acetic Anhydride, Sulfuric Acid | Organic Syntheses |

| Temperature | 10-20°C (addition), then warming to ~35°C | Organic Syntheses |

| Reaction Time | ~30-40 minutes | Organic Syntheses |

| Yield | 65-70% | Organic Syntheses |

Table 2: Synthesis of 5-Nitrofurfural Diacetate

| Parameter | Value | Reference |

| Reactants | Furfural, Acetic Anhydride, Nitric Acid, Sulfuric Acid | US Patent 4,052,419 |

| Temperature | -10 to +10°C | US Patent 4,052,419 |

| Reaction Time | 1 hour (post-addition) | ChemicalBook, 92-55-7 |

| Yield | 78-85% | DE2523759A1 |

Table 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural

| Parameter | Value | Reference |

| Reactant | 5-Nitrofurfural Diacetate, 50% Sulfuric Acid | Sci-Hub |

| Temperature | Gentle boiling | Sci-Hub |

| Reaction Time | 1-2 minutes | Sci-Hub |

| Yield | Not isolated, used in situ | Sci-Hub |

Table 4: Synthesis of this compound from 5-Nitrofurfural

| Parameter | Value | Reference |

| Reactants | 5-Nitrofurfural, Hydroxylamine Hydrochloride, N-Methyl Pyrrolidone | EP0043598B1 |

| Temperature | 140°C | EP0043598B1 |

| Reaction Time | 30 minutes | EP0043598B1 |

| Yield | Comparable to the conversion of furfural to 2-furonitrile | EP0043598B1 |

Experimental Protocols

Stage 1: Synthesis of Furfural Diacetate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Acetic Anhydride (1.0 mole, 102 g)

-

Concentrated Sulfuric Acid (0.1 mL)

-

Freshly distilled Furfural (1.0 mole, 96 g)

-

Anhydrous Sodium Acetate (0.4 g)

Procedure:

-

In a 300-mL Claisen flask, combine acetic anhydride and concentrated sulfuric acid.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add furfural over approximately 10 minutes, maintaining the temperature between 10-20°C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will rise to about 35°C.

-

Once the reaction has cooled to room temperature (20-30 minutes), add anhydrous sodium acetate.

-

Distill the mixture under reduced pressure. Collect the product at 140-142°C/20 mm. The expected yield is 129-139 g (65-70%).

Stage 2: Synthesis of 5-Nitrofurfural Diacetate

This protocol is based on procedures outlined in various patents and a laboratory experiment.[1][2]

Materials:

-

Acetic Anhydride (90 mL)

-

Concentrated Nitric Acid (8.6 mL)

-

Concentrated Sulfuric Acid (0.06 mL)

-

Freshly distilled 2-Furfural (10.4 mL)

-

10% Sodium Hydroxide solution

-

Water

Procedure:

-

To 90 mL of acetic anhydride in a flask cooled in an ice-salt bath (-5 to 5°C), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

-

To this mixture, add freshly distilled furfural dropwise over 45 minutes, ensuring the temperature is maintained between -5 and 5°C with constant stirring.

-

Continue stirring at this temperature for 1 hour after the addition is complete.

-

Add 100 mL of water to the reaction mixture and stir at room temperature for 30 minutes. A white precipitate should form.

-

Adjust the pH of the mixture to approximately 2.5 with a 10% sodium hydroxide solution.

-

Heat the mixture in a water bath at 50-55°C for 1 hour.

-

Allow the mixture to cool to room temperature. Collect the white precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol. The expected yield is approximately 82%.[3]

Stage 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural

This protocol describes the deprotection of the diacetate to yield the intermediate aldehyde.[1]

Materials:

-

5-Nitrofurfural Diacetate (2 g)

-

50% Sulfuric Acid (20 mL)

Procedure:

-

Place 2 g of 5-nitrofurfural diacetate in a flask with 20 mL of 50% sulfuric acid.

-

Gently boil the mixture for 1-2 minutes. This will form a solution of 5-nitrofurfural.

-

The resulting solution containing 5-nitrofurfural is used directly in the next step without isolation.

Stage 4: Synthesis of this compound from 5-Nitrofurfural

This one-step conversion is based on a patented process.[4]

Materials:

-

5-Nitrofurfural (0.01 mole, from the previous step)

-

Hydroxylamine Hydrochloride (0.013 mole)

-

N-Methyl Pyrrolidone (25 cm³)

-

Diethyl ether

Procedure:

-

Prepare a solution of 0.01 mole of 5-nitrofurfural and 0.013 mole of hydroxylamine hydrochloride in 25 cm³ of N-methyl pyrrolidone.

-

Heat the solution to 140°C and stir for 30 minutes at ambient atmospheric pressure.

-

After the reaction is complete, cool the mixture.

-

Extract the this compound with diethyl ether.

-

Crystallize the product from the ether extract. The melting point of the product is 65°C.[4]

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway from furfural to this compound.

Experimental Workflow

References

An In-depth Technical Guide to 5-Nitro-2-furonitrile

Foreword: This document provides a comprehensive technical overview of 5-Nitro-2-furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. Please note that while many chemical suppliers and databases associate this compound with CAS number 59-82-5, this identifier is also assigned to other compounds, indicating a potential discrepancy in public records. The information herein is based on the chemical structure and properties of 5-nitrofuran-2-carbonitrile.[1][2][3][4]

Core Chemical and Physical Properties

This compound is a solid, pale yellow crystalline powder at room temperature.[5] It belongs to the furan family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom.[6] The presence of both a nitro group (-NO₂) and a nitrile group (-CN) on the furan ring makes it a highly functionalized and reactive molecule, serving as a valuable building block in organic synthesis.[5]

| Property | Data | Reference(s) |

| IUPAC Name | 5-nitrofuran-2-carbonitrile | [1] |

| Synonyms | 5-Nitro-2-furancarbonitrile, 2-Cyano-5-nitrofuran | [1] |

| CAS Number | 59-82-5 (Disputed) | [2][3][4] |

| Molecular Formula | C₅H₂N₂O₃ | [1][2][5] |

| Molecular Weight | 138.08 g/mol | [1][3] |

| Appearance | Pale yellow to yellow crystalline powder | [5] |

| Melting Point | 61-64 °C | [2][5] |

| Canonical SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C#N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its precursors can be challenging due to the sensitivity of the furan ring to harsh reaction conditions, particularly strong acids which can cause polymerization.[6][7] Modern methods often employ continuous flow chemistry to improve safety, control, and yield.

This protocol details a state-of-the-art method for synthesizing 5-nitrofurfural, a direct precursor to many nitrofuran derivatives, from furfural. The process uses an in-line generation of acetyl nitrate, a mild nitrating agent suitable for the delicate furan ring.[7]

Materials:

-

Fuming nitric acid (with 3 mol% concentrated sulfuric acid)

-

Acetic anhydride

-

Furfural diacetate (Intermediate I, prepared from furfural)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Equipment:

-

A multi-pump continuous flow reactor system with temperature-controlled reactor modules (R₁, R₂, R₃, R₄) and back-pressure regulators (BPR).

Methodology:

-

Acetyl Nitrate Generation (Generator G₁ → Reactor R₁):

-

Pump neat acetic anhydride (5 equivalents relative to HNO₃) and fuming nitric acid into a T-mixer.

-

Pass the mixture through Reactor R₁ at 15 °C with a residence time of 40 seconds to generate acetyl nitrate.

-

-

Nitration (Reactor R₂):

-

Continuously feed the acetyl nitrate stream and a solution of furfural diacetate (Intermediate I) into a second T-mixer.

-

The reaction mixture flows through Reactor R₂ maintained at 0 °C with a residence time of 20 seconds. This step forms the nitrated intermediate (Intermediate II).[7]

-

-

Rearomatization (Reactor R₃):

-

Introduce water into the stream via a third T-mixer.

-

Pass the mixture through Reactor R₃ at 20 °C with a residence time of 20 seconds to facilitate rearomatization to Intermediate III.[7]

-

-

Hydrolysis and Quench (Reactor R₄):

-

Introduce a saturated solution of sodium bicarbonate (NaHCO₃) via a fourth T-mixer to quench the reaction and promote hydrolysis.

-

The final mixture passes through Reactor R₄ at 60 °C with a residence time of 2 minutes.

-

-

Work-up:

-

Collect the output from the flow reactor.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitrofurfural (Product 2).[7]

-

Conversion to this compound: The resulting 5-nitrofurfural can be converted to this compound through established methods, such as conversion to an oxime followed by dehydration, though specific high-yield protocols for this final step are proprietary or less commonly published.

Biological Activity and Mechanism of Action

While no specific mechanism of action is defined for this compound itself, its activity is understood through the broader class of 5-nitrofuran compounds.[5] These molecules are prodrugs that require intracellular bioreductive activation to exert their cytotoxic effects.[8][9]

The primary mechanism involves the enzymatic reduction of the 5-nitro group by Type I nitroreductases (NTRs), which are present in susceptible bacteria and protozoa but are less efficient in mammalian cells, providing a degree of selectivity.[8][10]

-

Enzymatic Reduction: The 5-nitro group (R-NO₂) undergoes a two-electron reduction catalyzed by an oxygen-insensitive Type I NTR, forming a nitroso intermediate (R-NO).[10]

-

Second Reduction: The nitroso intermediate is further reduced to a highly reactive hydroxylamine species (R-NHOH).[10]

-

Generation of Radicals: Under aerobic conditions, the initial reduction can also proceed via a one-electron transfer, forming a nitro radical anion (R-NO₂⁻). This radical can react with molecular oxygen to generate superoxide radicals (O₂⁻), initiating a futile cycle of reduction and re-oxidation that leads to significant oxidative stress.[11]

-

Cellular Damage: The highly reactive hydroxylamine and radical species are electrophilic and cause widespread damage to cellular macromolecules. They can inhibit DNA and RNA synthesis, disrupt protein function, and interfere with metabolic pathways, ultimately leading to cell death.[5][12]

In bacteria like E. coli, this activation is primarily carried out by the nitroreductases NfsA and NfsB.[8] In trypanosomal parasites, a specific Type I NTR is essential for the activity of nitrofuran-based drugs like nifurtimox.[10]

Derivatives of the 5-nitrofuran scaffold exhibit a broad range of antimicrobial activities.

-

Antibacterial: Active against a variety of bacteria; however, resistance can develop through mutations in nitroreductase enzymes.[8][13]

-

Antiparasitic: Show potent activity against protozoan parasites such as Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness).[10][14]

-

Antifungal: Some derivatives have demonstrated activity against fungal pathogens like Candida albicans.[15]

Quantitative Biological Data

While specific IC₅₀ values for this compound are not prominent in the surveyed literature, data from closely related 5-nitro-heterocycles demonstrate the potent biological activity of this chemical class.

| Compound Class / Example | Target Organism | IC₅₀ Value (μM) | Reference |

| Potent 5-Nitrofuran Agents (6 compounds) | Trypanosoma brucei (BSF) | < 0.3 | [10] |

| 5-Nitrofuryl Thiosemicarbazone Derivative | Trypanosoma cruzi (epimastigote) | ~1.5-1.7x more active than Nifurtimox | [14] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | 1.47 | [16] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | 1.47 | [16] |

| Metronidazole (Reference Drug) | Entamoeba histolytica | ~4.0 | [16] |

Protocols for Biological Evaluation

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against protozoan parasites and for assessing its toxicity against mammalian cells.[10]

Procedure:

-

Parasite Growth Inhibition:

-

Dispense parasite cultures (e.g., bloodstream form T. brucei) into 96-well microtiter plates at a density of 2 x 10⁴ cells/well.

-

Add the test compound (this compound or its derivatives) in a series of dilutions to the wells. Include a no-drug control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 μL of alamarBlue reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

-

-

Mammalian Cell Cytotoxicity:

-

Seed a mammalian cell line (e.g., Vero cells) into 96-well plates at 2,000 cells/well.

-

Allow cells to attach, then add the test compound in the same dilution series.

-

Incubate for 6 days at 37°C in a 5% CO₂ atmosphere.

-

Add alamarBlue reagent and incubate for 8 hours.

-

Measure fluorescence as described above.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the no-drug control.

-

Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This analytical workflow is used for the sensitive detection and quantification of nitrofuran metabolites in biological matrices, such as animal tissue.[17]

Procedure:

-

Sample Preparation:

-

Homogenize 1g of tissue in an aqueous buffer.

-

Add an internal standard.

-

-

Hydrolysis and Derivatization:

-

Acidify the homogenate with HCl to hydrolyze protein-bound metabolites.

-

Add 2-nitrobenzaldehyde (2-NBA) to derivatize the released side chains of the metabolites.

-

Incubate the mixture at 37°C overnight.

-

-

Solid-Phase Extraction (SPE):

-

Adjust the pH of the sample to 7.5.

-

Load the sample onto a conditioned polystyrene SPE cartridge.

-

Wash the cartridge with water and then a methanol-water solution to remove interferences.

-

Elute the derivatized metabolites with ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Perform chromatographic separation on a C18 column.

-

Detect and quantify the analytes using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). Monitor one precursor ion and at least two product ions for each analyte for unambiguous identification.[17]

-

References

- 1. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 59-82-5 [chemicalbook.com]

- 5. Buy this compound | 59-82-5 [smolecule.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating 5-Nitrofurans as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro activity and mechanism of action against the protozoan parasite Trypanosoma cruzi of 5-nitrofuryl containing thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-2-furonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of 5-Nitro-2-furonitrile, a heterocyclic organic compound of interest in medicinal chemistry.

Core Molecular Data

This compound is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 2-position of the furan ring. These functional groups are key to its chemical reactivity and biological activity.

| Identifier | Value |

| Molecular Formula | C₅H₂N₂O₃ |

| Molecular Weight | 138.08 g/mol |

| IUPAC Name | 5-nitrofuran-2-carbonitrile |

| CAS Number | 59-82-5 |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, the general synthetic pathway originates from 5-nitrofurfural. A common method involves the conversion of the aldehyde group of 5-nitrofurfural into a nitrile. One possible route is through the formation of an oxime from 5-nitrofurfural, followed by dehydration to yield the nitrile.

Another described method for the preparation of 2-cyano-5-nitrofuran is from 5-nitrofurfural diacetate utilizing the Schmidt reaction.[1] The synthesis of the precursor, 5-nitrofurfural, is itself a multi-step process that begins with the nitration of furfural, which requires protection of the aldehyde group, typically as a diacetate, prior to nitration.[1]

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of nitrofuran derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Mechanism of Antimicrobial Action

The biological activity of this compound, like other nitrofurans, is attributed to the reductive activation of its nitro group. This process is crucial for its antimicrobial effects.

Nitrofurans are prodrugs that are activated within microbial cells by nitroreductase enzymes.[2] These enzymes, which are flavoproteins, catalyze the reduction of the nitro group in a multi-step process. This reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[2]

These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with various macromolecules. Their targets include ribosomal proteins, leading to the inhibition of protein synthesis, and bacterial DNA, causing strand breakage and other lesions.[2] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Below is a diagram illustrating the general activation pathway of 5-nitrofuran compounds.

Caption: General workflow for the antimicrobial activation of 5-nitrofurans.

References

5-Nitro-2-furonitrile: A Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Nitro-2-furonitrile, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of relevant workflows and biological mechanisms.

Core Physicochemical Data

This compound is a pale yellow to yellow crystalline powder.[1] Key quantitative data regarding its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂N₂O₃ | [1][2] |

| Molecular Weight | 138.08 g/mol | [1][2] |

| Melting Point | 61-64 °C | [1][3] |

| 58.0-67.0 °C | ||

| 63-64 °C | [4][5][6] | |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [5][6] |

| Boiling Point (Predicted) | 234.7 ± 25.0 °C at 760 mmHg | [4][5][6] |

Solubility Profile

-

Organic Solvents : The compound generally exhibits good solubility in organic solvents.[1] This is attributed to the presence of both the nitro and nitrile functional groups, which can participate in various intermolecular interactions with organic solvent molecules.[1]

-

Polar Solvents : In polar solvents, this compound shows moderate to good solubility.[1] The polar nature of the nitro and nitrile groups enhances its ability to dissolve in these solvents.[1]

-

Aqueous Solvents : Solubility in water is limited.[1] While the polar functional groups contribute to some degree of water solubility, the overall hydrophobic character of the furan ring restricts extensive dissolution in aqueous media.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and solubility for compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The capillary method is a common and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 15-20°C below the expected melting point (e.g., around 45°C for this compound).

-

-

Measurement:

-

Begin heating the sample. For a preliminary, rapid determination, a faster heating rate can be used.

-

For an accurate measurement, slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and provide information about molecular size and polarity.

Apparatus and Reagents:

-

Small test tubes and rack

-

Spatula and weighing balance

-

Vortex mixer (optional)

-

Solvents: Water (deionized), Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Concentrated H₂SO₄.

Procedure:

-

Initial Solvent Tests:

-

In separate test tubes, add approximately 20-30 mg of this compound.

-

To the first tube, add 1 mL of water in portions. Shake or vortex vigorously after each addition. Observe and record if the compound is soluble, partially soluble, or insoluble.

-

To a second tube, add 1 mL of diethyl ether in portions, shaking after each addition. Record the solubility.

-

-

Acid-Base Reactivity Tests (if water-insoluble):

-

5% NaOH: To a fresh sample, add 1 mL of 5% NaOH solution. Solubility in this basic solution suggests the presence of an acidic functional group.

-

5% NaHCO₃: To a fresh sample, add 1 mL of 5% NaHCO₃ solution. Solubility in this weak base indicates a strongly acidic functional group.

-

5% HCl: To a fresh sample, add 1 mL of 5% HCl solution. Solubility in this acidic solution suggests the presence of a basic functional group (e.g., an amine).

-

-

Sulfuric Acid Test:

-

If the compound is insoluble in all the above, carefully add it to a test tube containing 1 mL of cold, concentrated sulfuric acid.

-

Solubility in concentrated H₂SO₄, often accompanied by a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be easily sulfonated.

-

Biological Context: Mechanism of Action of Nitrofurans

While a specific signaling pathway for this compound itself is not extensively documented, its chemical class, the nitrofurans, possesses a well-characterized mechanism of antibacterial action. This is highly relevant for its derivatives used in drug development. Nitrofurans act as prodrugs that are activated within bacterial cells.

The antibacterial action involves the following key steps:

-

Uptake: The nitrofuran compound enters the bacterial cell.

-

Reduction: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This reduction is more rapid in bacterial cells than in mammalian cells, contributing to selective toxicity.

-

Generation of Reactive Intermediates: This enzymatic reduction generates a series of highly reactive electrophilic intermediates.

-

Multitarget Damage: These reactive intermediates are non-specific and damage multiple targets within the bacterial cell, including:

-

DNA and RNA: Causing damage and inhibiting replication and protein synthesis.

-

Ribosomal Proteins: Disrupting protein synthesis.

-

Metabolic Enzymes: Interfering with crucial cellular processes like pyruvate metabolism.

-

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to this class of antibiotics.

References

- 1. Buy this compound | 59-82-5 [smolecule.com]

- 2. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cas 59-82-5,this compound | lookchem [lookchem.com]

- 5. This compound | 59-82-5 [amp.chemicalbook.com]

- 6. This compound CAS#: 59-82-5 [m.chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 5-Nitro-2-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-2-furonitrile, a key intermediate in pharmaceutical synthesis. This document outlines the structural information derived from ¹H and ¹³C NMR spectroscopy, offers detailed experimental protocols for acquiring such data, and presents the predicted spectral data in a clear, tabular format.

Introduction

This compound (C₅H₂N₂O₃) is a heterocyclic compound featuring a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. This substitution pattern results in a highly electron-deficient aromatic system, which significantly influences its chemical reactivity and spectroscopic properties. Understanding the precise molecular structure is paramount for its application in drug development and materials science. NMR spectroscopy serves as a primary tool for the unambiguous structural elucidation of such organic molecules.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral data has been generated using a validated NMR prediction algorithm. This data provides a strong basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the furan ring. The electron-withdrawing nature of both the nitro and nitrile groups will cause these protons to be significantly deshielded, appearing in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 4.0 | H-3 |

| 7.42 | d | 4.0 | H-4 |

Disclaimer: This is predicted data and may differ from experimental values.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C-5 |

| 148.9 | C-2 |

| 123.1 | C-4 |

| 115.8 | C-3 |

| 112.9 | CN |

Disclaimer: This is predicted data and may differ from experimental values.

Structural Interpretation and Correlation

The predicted NMR data allows for a detailed assignment of the protons and carbons within the this compound molecule. The following diagram illustrates the molecular structure and the correlation between the atoms and their predicted NMR signals.

Caption: Molecular structure of this compound with predicted NMR correlations.

Experimental Protocols

To obtain high-quality experimental NMR data for this compound, the following methodologies are recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A typical workflow for NMR data acquisition and analysis.

¹H NMR Parameters (Typical):

-

Pulse Program: Standard one-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-10 ppm

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-200 ppm

Conclusion

This guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data. The provided tables and diagrams serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development for the identification and structural verification of this important compound. It is recommended to confirm these predictions with experimentally acquired data following the outlined protocols.

FT-IR analysis of 5-Nitro-2-furonitrile functional groups

An In-depth Technical Guide to the FT-IR Analysis of 5-Nitro-2-furonitrile

Introduction

This compound is an organic compound featuring a furan ring substituted with a nitro group and a nitrile group. As a derivative of the furan class, which is significant in medicinal chemistry and industrial applications, its structural characterization is crucial for research, development, and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the FT-IR analysis of this compound, focusing on the vibrational frequencies of its key functional groups, experimental protocols, and data interpretation.

Core Functional Groups and Their Vibrational Frequencies

The structure of this compound (C₅H₂N₂O₃) contains three primary functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: the nitro group (-NO₂), the furan ring, and the nitrile group (-C≡N).

Nitro Group (-NO₂) Vibrations

Aromatic nitro compounds exhibit two distinct and strong stretching vibrations.[1][2]

-

Asymmetric N-O Stretch: This vibration typically appears as a strong band in the 1550-1475 cm⁻¹ region.[1][2] For nitro groups attached to a benzene ring, this peak is often found between 1550 and 1500 cm⁻¹.[3]

-

Symmetric N-O Stretch: A second strong band corresponding to the symmetric stretch is found at a lower frequency, generally between 1360-1290 cm⁻¹.[1][2]

-

Scissoring Vibration: A medium intensity peak for the scissoring vibration of the nitro group can also be observed in the 890-835 cm⁻¹ range.[3]

Furan Ring Vibrations

The furan ring, an aromatic heterocycle, has several characteristic vibrational modes.

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[4]

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring results in absorption bands between 1600-1400 cm⁻¹.[4] Specifically, C=C stretching in the furan ring has been noted around 1622 cm⁻¹ and 1512 cm⁻¹.[5][6]

-

C-O-C Stretching: The stretching vibrations of the ether linkage within the furan ring are typically observed in the 1323-1159 cm⁻¹ region.[5]

-

C-H Bending: Out-of-plane bending of the furanic C-H bonds can be detected in the 800-750 cm⁻¹ range.[5]

Nitrile Group (-C≡N) Vibrations

The nitrile group is readily identifiable in an FT-IR spectrum due to its characteristic absorption in a relatively uncongested region.

-

C≡N Stretch: The carbon-nitrogen triple bond stretch gives rise to a sharp, medium-intensity peak. For aromatic nitriles, this band is typically found in the 2240-2220 cm⁻¹ range.[7] Its unique position and sharp appearance make it a reliable indicator for the presence of a nitrile functional group.[7][8]

Data Presentation: Summary of Vibrational Frequencies

The expected FT-IR absorption bands for this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100-3000 | Furan Ring | C-H Stretch | Medium to Weak |

| 2240-2220 | Nitrile | C≡N Stretch | Medium, Sharp |

| 1600-1400 | Furan Ring | C=C Stretch (in-ring) | Medium to Strong |

| 1550-1475 | Nitro | N-O Asymmetric Stretch | Strong |

| 1360-1290 | Nitro | N-O Symmetric Stretch | Strong |

| 1323-1159 | Furan Ring | C-O-C Stretch | Medium |

| 890-835 | Nitro | Scissoring Bend | Medium |

| 800-750 | Furan Ring | C-H Out-of-Plane Bend | Medium to Strong |

Experimental Protocols

Accurate FT-IR analysis depends on proper sample preparation. For a solid compound like this compound, several methods can be employed.

Method 1: Potassium Bromide (KBr) Pellet

This is a common technique for preparing solid samples for transmission FT-IR.

-

Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[9] The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[10]

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[9]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9][11]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.[9]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular method that requires minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (e.g., zinc selenide or diamond) is clean.[9] Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[12]

-

Applying Pressure: Use the pressure applicator to press the sample firmly against the crystal, ensuring good contact.[9][12]

-

Analysis: Acquire the FT-IR spectrum directly from the sample in contact with the crystal.[9]

Visualization of FT-IR Analysis Workflow

The logical flow from sample handling to final data interpretation in an FT-IR analysis is illustrated below.

Caption: Workflow for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), a sharp band for the nitrile group, and a series of bands corresponding to the furan ring allows for unambiguous confirmation of its molecular structure. By following standardized experimental protocols for sample preparation, researchers can obtain high-quality spectra, enabling reliable identification and characterization critical for drug development and chemical research.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Unraveling the Molecular Fragmentation of 5-Nitro-2-furonitrile: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Nitro-2-furonitrile (C₅H₂N₂O₃), a crucial aspect for its unambiguous identification in complex matrices. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, and provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 138, consistent with its molecular weight.[1] The fragmentation is primarily dictated by the presence of the nitro group and the furan ring structure, leading to the formation of several diagnostic ions.

The most prominent fragmentation pathways include the loss of the nitro group (NO₂) and subsequent ring cleavage. The base peak in the mass spectrum is observed at m/z 64.

Key Fragmentation Pathways

The fragmentation of this compound can be rationalized through the following key steps:

-

Formation of the Molecular Ion: The initial event is the ionization of the molecule by electron impact, resulting in the formation of the molecular ion ([C₅H₂N₂O₃]⁺˙) at m/z 138.

-

Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical, leading to the formation of an ion at m/z 108.

-

Loss of the Nitro Group (NO₂): Cleavage of the C-N bond results in the loss of a nitro radical, generating a furonitrile cation at m/z 92.

-

Ring Cleavage and Rearrangement: The furan ring can undergo complex fragmentation, leading to the formation of smaller, stable ions. The ion at m/z 64, the base peak, is a key indicator of this process. Further fragmentation can lead to the ion at m/z 54.

Quantitative Fragmentation Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is essential for the confident identification of the compound. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 138 | 65 | [C₅H₂N₂O₃]⁺˙ (Molecular Ion) |

| 108 | 20 | [C₅H₂NO₂]⁺ |

| 92 | 30 | [C₅H₂NO]⁺ |

| 64 | 100 | [C₃H₂N]⁺ (Tentative) |

| 54 | 55 | [C₃H₂O]⁺ (Tentative) |

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

References

An In-depth Technical Guide on the Crystal Structure of 5-Nitro-2-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Nitro-2-furonitrile, a key nitrofurantoin intermediate. The document details its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination. Furthermore, it elucidates the biological activation pathway of the broader class of 5-nitrofurans, offering insights into their mechanism of action.

Molecular Structure and Crystallographic Data

While a specific, publicly available single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound remains elusive in readily accessible literature, crystallographic analysis has indicated that the molecule adopts a planar conformation in the solid state[1]. This planarity is a critical feature, influencing the packing of the molecules within the crystal lattice and potentially affecting its physicochemical properties and biological activity.

The molecule consists of a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position.[1] The strong electron-withdrawing nature of these substituents significantly influences the electronic distribution within the furan ring.

Table 1: Physicochemical and Computed Crystallographic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₂N₂O₃ | [2][3] |

| Molecular Weight | 138.08 g/mol | [2] |

| Melting Point | 61-64 °C | [3] |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Computed Density | 1.46 ± 0.1 g/cm³ | [1][4] |

Note: The crystallographic data in this table is based on computational predictions and general observations, pending the availability of a definitive single-crystal X-ray diffraction study.

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow:

Figure 1: A generalized experimental workflow for the synthesis of this compound.

Methodology:

-

Nitration: The precursor, such as 2-furonitrile, is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid, under controlled temperature conditions.

-

Quenching and Extraction: The reaction mixture is carefully quenched, often with ice water, to precipitate the crude product. The solid is then collected by filtration and may be further purified by extraction with an appropriate organic solvent.

-

Purification: The crude this compound is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield a crystalline solid.

-

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Crystal Structure Determination

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Signaling Pathway: Activation of 5-Nitrofurans

5-Nitrofurans, including compounds structurally related to this compound, are prodrugs that require intracellular activation to exert their antibacterial effects.[6][7][8][9] This activation is a key step in their mechanism of action.

References

- 1. Buy this compound | 59-82-5 [smolecule.com]

- 2. This compound | C5H2N2O3 | CID 94881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of 5-Nitro-2-furonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitro-2-furonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these derivatives, presenting a comprehensive overview of their antimicrobial and anticancer properties. This document provides summarized quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

This compound derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is primarily believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules such as DNA, RNA, and proteins.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2h | 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus | < 0.5 | |

| 2e | 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole | Mycobacterium tuberculosis | 3.1 | |

| 9a | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Candida albicans | - | |

| 9c | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Bacillus subtilis | - | |

| 9d | 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazole | Staphylococcus aureus | - |

Note: Specific MIC values for compounds 9a, 9c, and 9d were not provided in the source material, but they were reported to be effective at concentrations of 100µg, 50µg, and 5µg per disc in disc diffusion assays.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound derivatives.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal inoculum standardized to 0.5 McFarland.

-

Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the 96-well plates. The final concentration range should typically span from 0.06 to 128 µg/mL.

-

Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth with inoculum and the solvent used to dissolve the compounds). A sterility control well (broth only) should also be included.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | - | |

| 14b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - | |

| 2b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - | |

| 12b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | - |

Note: Specific IC50 values for the compounds from reference were presented graphically in the source material. Compound 14b was noted as the most potent. The study was conducted at concentrations ranging from 0.62 to 40 µM.

Experimental Protocols

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with this compound derivatives.

Materials:

-

Cancer cell lines.

-

6-well plates.

-

Test compounds.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Signaling Pathways in Anticancer Activity

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, evidence suggests the involvement of pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway. The induction of apoptosis is a common endpoint, often involving the activation of caspases and changes in mitochondrial membrane potential.

Hypothesized Apoptotic Signaling Pathway

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a resource for researchers to design and conduct further investigations into this promising class of therapeutic agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full clinical potential.

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 5-Nitro-2-furonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 5-Nitro-2-furonitrile derivatives and protocols for evaluating their antibacterial activity. The following sections detail the synthetic methodologies, quantitative antibacterial data, and standardized experimental procedures.

Introduction

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1] Nitrofurans are a class of synthetic antibiotics that have been in clinical use for decades and continue to show efficacy due to their unique mechanism of action.[2] This involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1] The development of new this compound derivatives is a promising strategy to combat antibiotic resistance by potentially offering novel mechanisms of action, improved efficacy, and altered selectivity.[1][2]

This document outlines the synthesis of three distinct classes of this compound derivatives: 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, 5-nitro-2-furfurylidene derivatives, and compounds derived from late-stage functionalization of 5-nitrofurans. Detailed protocols for their synthesis and subsequent antibacterial screening are provided to facilitate further research and development in this area.

Data Presentation: Antibacterial Activity

The antibacterial activity of the synthesized this compound derivatives was evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined using standard methods.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole Derivatives against ESKAPE Pathogens

| Compound | R Group | S. aureus (MIC, µg/mL) | E. faecium (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. cloacae (MIC, µg/mL) |

| 2a | 4-Methylpiperazin-1-yl | 16 | 32 | >64 | >64 | >64 | 32 |

| 2b | 4-Hydroxypiperidin-1-yl | 8 | 16 | 64 | >64 | >64 | 16 |

| 2c | Morpholin-4-yl | 16 | 32 | >64 | >64 | >64 | 32 |

| 2h | Azetidin-3-yl | 0.5 | 4 | 32 | 64 | >64 | 8 |

| Ciprofloxacin | - | 1 | 2 | 0.5 | 1 | 0.5 | 0.25 |

| Nitrofurantoin | - | 4 | 8 | 16 | 32 | >64 | 16 |

Data synthesized from multiple sources.[2][3][4]

Table 2: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives

| Compound | R1 | R2 | B. subtilis (Inhibition Zone, mm) | S. aureus (Inhibition Zone, mm) | E. coli (Inhibition Zone, mm) | P. aeruginosa (Inhibition Zone, mm) |

| 9a | CH3 | H | 18 | 16 | 14 | 0 |

| 9c | CH3 | 6-F | 20 | 18 | 16 | 0 |

| 9d | CH3 | 5,6-F2 | 22 | 20 | 18 | 0 |

| 9g | CH3 | 6-OCH3 | 19 | 17 | 15 | 0 |

| Nitrofurantoin | - | - | 25 | 22 | 20 | 0 |

Data represents the diameter of the inhibition zone at a concentration of 100 µ g/disc .[5]

Table 3: Minimum Inhibitory Concentrations (MIC) of Late-Stage Functionalized Furazolidone (FZD) Derivatives

| Compound | Modification at N-α position | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| FZD | - | 3.125 | 6.25 | >50 |

| 1 | -OH | 1.5625 | 3.125 | >50 |

| 2 | -OCH3 | 12.5 | 25 | >50 |

| 3 | -N3 | 3.125 | 6.25 | >50 |

| 6 | -CH3 | 6.25 | 12.5 | >50 |

Data sourced from literature.[6][7]

Experimental Protocols

Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles

This protocol describes a two-step synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles. The first step involves the formation of an amidoxime from a nitrile, which is then acylated and cyclized in a one-pot reaction to yield the target oxadiazole.

Step 1: Synthesis of Amidoximes

-

To a solution of the starting nitrile (1.0 eq) in methanol, add a 50% aqueous solution of hydroxylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude amidoxime can be used in the next step without further purification.

Step 2: Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles

-

Dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution and stir for 1 hour at 0 °C.

-

Add the amidoxime from Step 1 (1.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.

-

After cooling to room temperature, add a 3 M solution of HCl in dioxane.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.

Late-Stage Functionalization of 5-Nitrofuran Derivatives

This protocol exemplifies the late-stage C-H functionalization at the N-α position of Furazolidone (FZD) using a copper-catalyzed oxidation.

-

To a solution of Furazolidone (FZD) (1.0 eq) in acetonitrile (CH3CN), add copper(I) acetate (CuOAc) (0.1 eq), a suitable ligand (e.g., a bipyridine derivative, 0.1 eq), and N-fluorobenzenesulfonimide (NFSI) (1.2 eq).

-

Add water (H₂O) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the hemiaminal product by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-α hydroxylated FZD derivative.[6][7]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9]

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

-

Antibacterial Susceptibility Testing: Agar Disk Diffusion Method

This method is used for preliminary screening of the antibacterial activity of the synthesized compounds.[12][13]

-

Preparation of Bacterial Lawn:

-

Application of Disks:

-

Sterilize paper disks and impregnate them with a known concentration of the test compound.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[12]

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]

-

Visualizations

Caption: Experimental workflow for synthesis and antibacterial evaluation.

Caption: General mechanism of action for nitrofuran antibiotics.

References

- 1. iu.flintbox.com [iu.flintbox.com]

- 2. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. researchgate.net [researchgate.net]

- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. asm.org [asm.org]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitro-2-furonitrile: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furonitrile is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a nitro group and a nitrile moiety on a furan ring, imparts distinct reactivity and biological activity to its derivatives.[1] The nitro group is crucial for the antimicrobial and antiparasitic properties of many resulting compounds, often acting as a bioactivatable "warhead". This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this compound, intended for researchers and professionals in drug discovery and development.

Chemical Properties and Reactivity

This compound is a pale yellow to yellow crystalline powder with the chemical formula C₅H₂N₂O₃ and a molecular weight of 138.07 g/mol .[1] The electron-withdrawing nature of the nitro group makes the furan ring susceptible to nucleophilic attack and activates the nitrile group for various chemical transformations. This reactivity allows for the construction of diverse heterocyclic systems, including 1,2,4-oxadiazoles and other nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in drug discovery programs.

Antimicrobial Activity

The 5-nitrofuran core is a well-established pharmacophore in antibacterial agents.[2] Compounds derived from this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including challenging pathogens. The mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases to generate reactive cytotoxic species. These reactive intermediates can damage multiple cellular targets, including DNA, RNA, and proteins, leading to bacterial cell death.[3][4]

Antiparasitic Activity

Derivatives of 5-nitrofurans have shown significant efficacy against various parasites, including Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[5] Similar to their antibacterial mechanism, the antiparasitic activity relies on the reductive activation of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic metabolites that disrupt essential cellular processes in the parasite.[5]

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives synthesized from 5-nitrofuran precursors, highlighting their potential in different therapeutic areas.

Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) | S. aureus | < 0.0976 | [2] |

| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) | S. aureus | 0.78 | [2] |

| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) | M. tuberculosis | 6.25 | [2] |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (log-phase) | 0.22 µM | [6] |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (starved) | 13.9 µM | [6] |

Table 2: Antiparasitic Activity of 5-Nitrofuran Derivatives

| Compound | Target Organism | IC₅₀ (nM) | Reference |